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Compound of Interest

Compound Name: 2-Methyl-4-phenoxybenzoic acid

Cat. No.: B1427939 Get Quote

An In-depth Technical Guide to 2-Methyl-4-phenoxybenzoic Acid: Properties, Structure, and

Synthetic Utility

Introduction
2-Methyl-4-phenoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure,

featuring a benzoic acid core, a methyl group, and a phenoxy ether linkage, makes it a

molecule of interest in medicinal chemistry and organic synthesis. While not as extensively

documented as some common reagents, its scaffold is present in a variety of biologically active

molecules. This guide provides a comprehensive overview of its chemical properties, structural

features, plausible synthetic routes, and its potential applications as a building block in drug

discovery, particularly in the development of novel antimicrobial agents.

Chemical Properties and Structure
2-Methyl-4-phenoxybenzoic acid possesses a molecular formula of C₁₄H₁₂O₃ and a

molecular weight of 228.24 g/mol .[1] The presence of a carboxylic acid group, a diaryl ether,

and a methyl-substituted aromatic ring governs its chemical behavior and physical properties.
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Property Value Source

CAS Number 57830-13-4 [1]

Molecular Formula C₁₄H₁₂O₃ [1]

Molecular Weight 228.24 g/mol [1]

IUPAC Name
2-Methyl-4-phenoxybenzoic

acid
[1]

Canonical SMILES
CC1=C(C=CC(=C1)OC2=CC=

CC=C2)C(=O)O
[1]

InChI Key
CINTXXPQWRCNAU-

UHFFFAOYSA-N
[1]

Predicted pKa 4.06 ± 0.25 [1]

Predicted XLogP3-AA 3.3 [1]

Topological Polar Surface Area 46.5 Å² [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 3 [1]

Structural Elucidation
The structure of 2-Methyl-4-phenoxybenzoic acid is defined by a benzoic acid molecule

substituted at position 2 with a methyl group and at position 4 with a phenoxy group.

Caption: 2D structure of 2-Methyl-4-phenoxybenzoic acid.

Synthesis of 2-Methyl-4-phenoxybenzoic Acid
While specific literature detailing the synthesis of 2-Methyl-4-phenoxybenzoic acid is not

readily available, its structure as a diaryl ether suggests two primary retrosynthetic pathways:

the Ullmann condensation and the Williamson ether synthesis.[2][3][4]
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Proposed Synthetic Routes
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Caption: Plausible synthetic routes to 2-Methyl-4-phenoxybenzoic acid.

1. Ullmann Condensation: This classic copper-catalyzed reaction forms the diaryl ether bond by

coupling an aryl halide with a phenol.[2][5] For this target molecule, the reaction would involve

4-bromo-2-methylbenzoic acid and phenol. The causality behind this choice is the commercial

availability of these starting materials. The reaction typically requires high temperatures and a

strong base.[1][6]

2. Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an aryl

halide.[3][4] A plausible approach would be the reaction of methyl 4-hydroxy-2-methylbenzoate

with bromobenzene in the presence of a base like potassium carbonate. The resulting ester

would then be hydrolyzed to yield the final carboxylic acid. This route may be preferred as it

often proceeds under milder conditions than the traditional Ullmann condensation.[7]

Exemplary Protocol (Ullmann Condensation)
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This protocol is a generalized procedure based on known Ullmann condensations and should

be optimized for this specific substrate.

Reactant Preparation: To an oven-dried flask, add 4-bromo-2-methylbenzoic acid, phenol

(1.2 equivalents), potassium carbonate (2.0 equivalents), and a copper(I) catalyst (e.g., CuI,

10 mol%).

Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP under an

inert atmosphere (e.g., nitrogen or argon).

Reaction: Heat the mixture to 120-160 °C with vigorous stirring. Monitor the reaction

progress by TLC or LC-MS.

Work-up: After completion, cool the reaction mixture to room temperature and dilute with

water. Acidify with aqueous HCl to a pH of ~2.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

recrystallization or column chromatography.

Spectral Characterization (Predicted)
Due to the absence of published experimental spectra for 2-Methyl-4-phenoxybenzoic acid,

the following characteristics are predicted based on the analysis of its functional groups and

data from analogous compounds.[8][9][10][11]

¹H and ¹³C NMR Spectroscopy
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¹H NMR
Predicted δ
(ppm)

Multiplicity Integration Assignment

Carboxylic Acid 12.0 - 13.0 br s 1H -COOH

Aromatic 7.8 - 8.0 d 1H
H ortho to -

COOH

Aromatic 7.3 - 7.5 m 2H H meta to -OPh

Aromatic 7.1 - 7.3 t 1H H para to -OPh

Aromatic 6.8 - 7.0 m 3H

H ortho to -OPh

and H on

phenoxy ring

Methyl 2.4 - 2.6 s 3H -CH₃

¹³C NMR Predicted δ (ppm) Assignment

Carbonyl 168 - 172 -COOH

Aromatic 158 - 162
C-O (ether linkage on benzoic

ring)

Aromatic 155 - 158
C-O (ether linkage on phenoxy

ring)

Aromatic 138 - 142 C-CH₃

Aromatic 130 - 134 CH ortho to -COOH

Aromatic 128 - 130 CH of phenoxy ring

Aromatic 123 - 126 CH of phenoxy ring

Aromatic 120 - 123 C-COOH

Aromatic 118 - 121 CH of phenoxy ring

Aromatic 115 - 118 CH ortho to -OPh

Methyl 20 - 23 -CH₃
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Infrared (IR) Spectroscopy
O-H stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

C-O stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

Mass Spectrometry (MS)
Molecular Ion (M⁺): A peak at m/z = 228.

Key Fragments: Loss of -OH (m/z = 211), loss of -COOH (m/z = 183), and cleavage of the

ether bond.

Applications in Drug Development
The primary utility of 2-Methyl-4-phenoxybenzoic acid in a research and development context

is as a synthetic intermediate. Its structure is particularly amenable to the synthesis of

derivatives with potential biological activity. A notable application for similar

phenoxymethylbenzoic acids is in the creation of thioureide derivatives, which have

demonstrated significant antimicrobial properties.[12][13][14]

Workflow: Synthesis of Antimicrobial Thioureides

2-Methyl-4-phenoxybenzoic acid

Acid Chloride Formation 2-Methyl-4-phenoxybenzoyl chloride

Isothiocyanate Formation 2-Methyl-4-phenoxybenzoyl isothiocyanate

Thioureide Synthesis N-Aryl-N'-(2-methyl-4-phenoxybenzoyl)thiourea

SOCl₂ or (COCl)₂

NH₄SCN

Primary Aromatic Amine
(Ar-NH₂)
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Caption: Synthetic pathway to antimicrobial thioureide derivatives.

This multi-step synthesis leverages the reactivity of the carboxylic acid moiety. It is first

converted to a more reactive acid chloride, which then forms an isothiocyanate intermediate.

This intermediate readily reacts with various primary aromatic amines to generate a library of

thioureide compounds for antimicrobial screening.[13][15]

Exemplary Protocol for Thioureide Synthesis
This protocol is adapted from the synthesis of related thioureide compounds.[12][13]

Acid Chloride Synthesis: Reflux 2-Methyl-4-phenoxybenzoic acid with an excess of thionyl

chloride in an anhydrous solvent (e.g., 1,2-dichloroethane) for 2-3 hours. Remove the excess

thionyl chloride and solvent under reduced pressure to obtain the crude 2-methyl-4-

phenoxybenzoyl chloride.

Isothiocyanate and Thioureide Synthesis (One-Pot): Dissolve the crude acid chloride in dry

acetone. Add ammonium thiocyanate and reflux for one hour to form the isothiocyanate in

situ.

Amine Addition: To the same reaction mixture, add a primary aromatic amine (1.0 equivalent)

and continue to reflux for an additional hour.

Isolation and Purification: Cool the reaction mixture and pour it into cold water. Collect the

resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent

(e.g., ethanol) to yield the pure thioureide derivative.

The rationale for this synthetic strategy is its efficiency and modularity. By varying the primary

aromatic amine in the final step, a diverse range of compounds can be synthesized and tested,

allowing for the exploration of structure-activity relationships (SAR) to identify potent

antimicrobial agents.[14][15]

Conclusion
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2-Methyl-4-phenoxybenzoic acid is a valuable, though under-documented, chemical entity.

Its core structure is accessible through established synthetic methodologies like the Ullmann

condensation and Williamson ether synthesis. While experimental data is sparse, its chemical

properties and spectral characteristics can be reliably predicted. The most compelling

application for this compound lies in its use as a scaffold for generating libraries of thioureide

derivatives, which have shown promise as a class of antimicrobial agents. This guide provides

a foundational understanding for researchers and drug development professionals looking to

explore the synthetic potential of 2-Methyl-4-phenoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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